Product packaging for Mono-8-hydroxyoctylPhthalate(Cat. No.:CAS No. 856869-58-4)

Mono-8-hydroxyoctylPhthalate

Cat. No.: B1148272
CAS No.: 856869-58-4
M. Wt: 294.34
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Description

Contextualization of Phthalate (B1215562) Ester Research

Phthalate esters, or phthalates, are a class of synthetic organic chemicals extensively used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). nih.govtandfonline.com Their widespread application in consumer products, including building materials, food packaging, and personal care items, leads to ubiquitous human exposure. tandfonline.commdpi.com The parent phthalates are not chemically bound to the plastic matrix, allowing them to leach into the environment and subsequently be ingested, inhaled, or dermally absorbed by humans. mdpi.com One such high-molecular-weight phthalate is di-n-octyl phthalate (DNOP), which is used in various applications like flooring and carpet tiles. tandfonline.com Research into phthalate esters is driven by their classification as endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormonal systems. nih.gov

Significance of Investigating Oxidized Phthalate Metabolites in Academic Inquiry

The scientific investigation of phthalate exposure has increasingly shifted from measuring the parent compounds to their metabolites in biological samples. echochemical.com This is because parent phthalates are often found at very low levels in the body due to rapid metabolism. researchgate.net Once absorbed, phthalate diesters are quickly hydrolyzed in the body to their corresponding monoester metabolites. nih.govnoaa.gov For high-molecular-weight phthalates like DNOP, this initial monoester, mono-n-octyl phthalate (MnOP), undergoes further phase I oxidation to form more water-soluble compounds that can be more easily excreted. nih.govresearchgate.net

These oxidized metabolites, such as Mono-8-hydroxyoctyl Phthalate (MOHP), are considered more reliable biomarkers of exposure than the simple monoester. researchgate.net Studies have shown that the urinary concentrations of oxidized metabolites can be significantly higher than their monoester precursor, making them more sensitive and readily detectable indicators of exposure to the parent phthalate. tandfonline.comresearchgate.net For instance, in rats exposed to DNOP, the levels of certain oxidative metabolites were found to be substantially higher than those of MnOP. tandfonline.com Investigating these specific oxidized metabolites provides a more accurate picture of human exposure and offers insights into the metabolic pathways of these ubiquitous chemicals. researchgate.net

Scope and Methodological Paradigms in Mono-8-hydroxyoctyl Phthalate (MOHP) Studies

The study of MOHP is situated within the field of human biomonitoring, which involves measuring chemicals or their metabolites in human tissues or fluids to assess exposure. mo.govwho.int The primary methodological paradigm for analyzing MOHP and other phthalate metabolites is the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). mdpi.com This sensitive analytical technique allows for the quantification of low concentrations of specific metabolites in complex biological matrices like urine.

Research on MOHP, often as part of a larger panel of phthalate metabolites, typically involves:

In Vivo and In Vitro Metabolic Studies: Animal studies, particularly in rats, are used to identify the metabolic pathways of parent phthalates like DNOP. nih.gov These studies help elucidate how DNOP is transformed into its various metabolites, including MOHP. For example, a 2005 study identified isomers of mono-hydroxy-n-octyl phthalate (MHOP), the group to which MOHP belongs, in the urine of rats administered DNOP. nih.gov

Human Biomonitoring Surveys: Large-scale population studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, measure the urinary concentrations of a wide range of environmental chemical metabolites, including MOHP, in representative samples of the population. mdpi.comresearchgate.net These surveys provide valuable data on the extent of human exposure.

The table below summarizes the key metabolites of Di-n-octyl Phthalate (DNOP) identified in rat metabolism studies, which provides the context for the formation of MOHP.

Parent Compound Metabolite Abbreviation Metabolic Process
Di-n-octyl PhthalateMono-n-octyl PhthalateMnOPHydrolysis
Di-n-octyl PhthalatePhthalic AcidPAHydrolysis
Di-n-octyl PhthalateMono-(3-carboxypropyl) PhthalateMCPPOxidation
Di-n-octyl PhthalateMono-(5-carboxy-n-pentyl) PhthalateMCPePOxidation
Di-n-octyl PhthalateMono-(7-carboxy-n-heptyl) PhthalateMCHpPOxidation
Di-n-octyl PhthalateMono-hydroxy-n-octyl Phthalate Isomers (includes MOHP)MHOPOxidation
Di-n-octyl PhthalateMono-oxo-n-octyl Phthalate IsomersMOOPOxidation

Data sourced from a study on the urinary metabolites of Di-n-octyl Phthalate in rats. nih.gov

The following table presents geometric mean concentrations of selected phthalate metabolites from a large-scale human biomonitoring study, illustrating the detection of MOHP in the general population.

Phthalate Metabolite Abbreviation Geometric Mean (ng/mL) in Urine
Mono-ethyl PhthalateMEP56.5
Mono-n-butyl PhthalateMBP12.3
Mono-(2-ethyl-5-hydroxyhexyl) PhthalateMHHP9.2
Mono-(2-ethyl-5-oxohexyl) PhthalateMOHP5.6
Mono-benzyl PhthalateMZP4.4

Data from the National Health and Nutrition Examination Survey (NHANES) for the years 2007-2016. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆H₂₂O₅ B1148272 Mono-8-hydroxyoctylPhthalate CAS No. 856869-58-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856869-58-4

Molecular Formula

C₁₆H₂₂O₅

Molecular Weight

294.34

IUPAC Name

2-(8-hydroxyoctoxycarbonyl)benzoate

InChI

InChI=1S/C16H22O5/c17-11-7-3-1-2-4-8-12-21-16(20)14-10-6-5-9-13(14)15(18)19/h5-6,9-10,17H,1-4,7-8,11-12H2,(H,18,19)/p-1

SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCCCCCO

Synonyms

1,2-Benzenedicarboxylic Acid 1-(8-hydroxyoctyl) Ester_x000B_1,2-Benzenedicarboxylic Acid Mono(8-hydroxyoctyl) Ester

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Approaches for Mono 8 Hydroxyoctylphthalate Mohp Research

Laboratory Synthesis Pathways for MOHP

The laboratory synthesis of MOHP, a monoalkyl phthalate (B1215562) ester, can be approached through several established chemical routes. These methods primarily involve the reaction of phthalic anhydride (B1165640) with an alcohol or the partial hydrolysis of a dialkyl phthalate.

One common and direct method is the esterification of phthalic anhydride with 1,8-octanediol (B150283). This reaction involves a nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the monoester. To favor the formation of the monoester over the diester, reaction conditions such as the molar ratio of reactants, temperature, and reaction time must be carefully controlled. Using a stoichiometric amount or a slight excess of the diol relative to the phthalic anhydride can help maximize the yield of the desired monoester product. The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, or a Lewis acid like ferric chloride.

Another viable synthetic pathway is the partial hydrolysis of a corresponding dialkyl phthalate, specifically Di(8-hydroxyoctyl) phthalate. This hydrolysis can be carried out under either acidic or basic conditions, where one of the two ester linkages is cleaved to yield the monoester and the corresponding alcohol. Enzymes such as esterases or lipases can also be utilized to catalyze this selective hydrolysis, mimicking the metabolic processes that occur in organisms. Achieving high selectivity for the monoester requires careful control over the reaction conditions to prevent further hydrolysis to phthalic acid.

Synthetic PathwayReactantsKey ConditionsPrimary Product
EsterificationPhthalic Anhydride + 1,8-OctanediolControlled stoichiometry (favoring diol), acid or Lewis acid catalyst, controlled temperature.Mono-8-hydroxyoctyl Phthalate (MOHP)
Partial HydrolysisDi(8-hydroxyoctyl) phthalate + WaterAcidic, basic, or enzymatic catalysis; controlled reaction time to prevent full hydrolysis.Mono-8-hydroxyoctyl Phthalate (MOHP)

Preparation of Deuterium-Labeled MOHP for Mechanistic Studies

Isotopically labeled standards are indispensable for the accurate quantification of analytes in complex matrices using isotope dilution mass spectrometry. Deuterium-labeled MOHP (e.g., MOHP-d4) serves as an ideal internal standard in such analyses because it shares nearly identical chemical and physical properties with the unlabeled analyte but is distinguishable by its mass. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

The preparation of deuterium-labeled MOHP typically involves incorporating deuterium (B1214612) atoms at specific, stable positions within the molecule. A common strategy for creating an aromatic-labeled phthalate monoester is to start with a deuterated precursor. For MOHP-d4, where the deuterium atoms are on the benzene (B151609) ring, the synthesis would commence with deuterium-labeled phthalic anhydride (phthalic-d4 anhydride). This labeled anhydride is then reacted with 1,8-octanediol under controlled conditions, similar to the synthesis of the unlabeled compound, to yield Mono-8-hydroxyoctyl Phthalate-d4. This approach ensures that the label is retained throughout the analytical process.

General methods for synthesizing deuterium-labeled phthalate esters often start with readily available labeled materials like o-xylene-d10, which can be oxidized to form the labeled phthalic anhydride. The availability of these starting materials facilitates the production of a wide range of labeled phthalate standards for research.

CompoundMolecular FormulaMolar Mass (g/mol)Key Application
Mono-8-hydroxyoctyl Phthalate (MOHP)C16H22O5294.34Analyte of interest
Mono-8-hydroxyoctyl Phthalate-d4 (MOHP-d4)C16H18D4O5298.37Internal standard for isotope dilution mass spectrometry.

Derivatization Techniques for Enhanced Analytical Characterization

The analytical characterization of polar compounds like MOHP, particularly by gas chromatography-mass spectrometry (GC-MS), often requires a derivatization step. MOHP contains both a carboxylic acid and a hydroxyl group, which are polar functional groups that can lead to poor chromatographic peak shape, thermal degradation in the GC injector, and reduced volatility. Derivatization addresses these issues by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties.

The most common derivatization technique for compounds containing active hydrogens (such as those in hydroxyl and carboxylic acid groups) is silylation. This process replaces the active hydrogen with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. Silylating reagents are highly effective and react with a wide range of functional groups.

For MOHP, both the carboxylic acid and the hydroxyl group would be targeted for silylation. Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. The resulting silylated MOHP derivative is significantly more volatile and thermally stable, allowing for sensitive and reliable analysis by GC-MS. While derivatization is crucial for GC-MS, other analytical techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) can often measure phthalate metabolites directly without the need for derivatization.

Derivatization AgentAbbreviationTarget Functional GroupsPurpose
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, Carboxylic Acid, Amines.Increases volatility and thermal stability for GC-MS analysis by forming TMS derivatives.
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, Carboxylic Acid.Commonly used with a catalyst (e.g., 1% TMCS) for silylating compounds that are difficult to derivatize.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAHydroxyl, Carboxylic Acid, Amines.Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less susceptible to hydrolysis.

Advanced Analytical Methodologies for the Detection and Quantification of Mono 8 Hydroxyoctylphthalate Mohp

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of MOHP, enabling its separation from complex biological and environmental matrices. Both liquid and gas chromatography play pivotal roles in achieving the high selectivity and resolution required for accurate quantification.

Liquid Chromatography (LC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry are the most prevalent techniques for the analysis of phthalate (B1215562) metabolites, including MOHP. nih.govfrontiersin.org These methods offer high selectivity and sensitivity, often without the need for derivatization, which simplifies sample preparation. chromatographyonline.com

Reverse-phase chromatography is commonly employed, utilizing C18 columns to separate MOHP from other metabolites based on its polarity. s4science.at The mobile phase typically consists of a gradient of an aqueous solution (often containing a small amount of acid like acetic or formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov The optimization of the HPLC elution gradients and flow rate is crucial for achieving the best chromatographic separation. nih.gov Online solid-phase extraction (SPE) coupled to HPLC-MS/MS is considered an advanced method that maximizes sample throughput by providing automated preconcentration and clean-up of samples like urine. researchgate.net

Below is a table summarizing typical LC parameters for MOHP analysis:

ParameterTypical Conditions
Column C18 (e.g., 100 x 2.1 mm, 2.7 µm) s4science.at
Mobile Phase A Water with 0.1% Acetic Acid nih.gov
Mobile Phase B Acetonitrile with 0.1% Acetic Acid nih.gov
Flow Rate 220 µL/min nih.gov
Gradient Starting from 5% to 100% Mobile Phase B nih.gov

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the determination of phthalate metabolites. nih.govfrontiersin.orgcdc.gov Traditionally, the analysis of polar metabolites like MOHP by GC required a derivatization step to increase their volatility and thermal stability. However, recent advancements have led to the development of GC-MS methods that can directly analyze these compounds without derivatization, simplifying the analytical procedure and reducing sample handling. nih.govfrontiersin.orgresearchgate.net

The choice of the GC column's stationary phase is critical for achieving optimal separation of phthalates and their metabolites. restek.com Different temperature programs are tested to obtain sharp peaks and short retention times without compromising resolution. nih.gov For instance, a faster temperature program can result in sharper peaks and shorter analysis times. nih.gov

The following table outlines typical GC conditions for the analysis of phthalate metabolites:

ParameterTypical Conditions
Column Various, including Rtx-440 and Rxi-XLB restek.com
Injector Temperature Optimized to prevent thermal degradation (e.g., 190°C) researchgate.net
Oven Temperature Program Ramped to achieve separation (e.g., increase of 12°C/min) nih.gov
Carrier Gas Helium nih.gov

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is the cornerstone of sensitive and specific detection of MOHP. Its ability to provide molecular weight and structural information makes it an indispensable tool in analytical toxicology and environmental science.

Tandem Mass Spectrometry (MS/MS) for MOHP and Related Metabolites

Tandem mass spectrometry (MS/MS) is widely used for the quantification of MOHP in various matrices due to its exceptional sensitivity and selectivity. frontiersin.orgmdpi.com This technique involves the selection of a specific precursor ion (the molecular ion of MOHP) and its subsequent fragmentation to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve very low limits of detection and minimize interferences from the sample matrix. s4science.atnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful combination for analyzing phthalate metabolites in biological samples like urine. chromatographyonline.comnih.govnih.gov The negative electrospray ionization (ESI) mode is often used for the analysis of phthalate monoesters. nih.gov The development of machine learning approaches is also enhancing the identification of metabolites from MS/MS spectra by predicting fragmentation patterns. nih.gov

Key MRM transitions for phthalate metabolites are optimized to ensure the highest sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) in MOHP Analysis

High-resolution mass spectrometry (HRMS) is an advanced analytical technique that provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.cominfinitalab.com This high mass accuracy allows for the confident determination of the elemental composition of an unknown compound and can be used to identify MOHP and its metabolites with a high degree of certainty. measurlabs.comnih.gov

HRMS is particularly valuable for identifying unknown metabolites in complex samples and for confirming the identity of target analytes. nih.govnih.gov The high resolving power of HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, allows for the separation of ions with very similar mass-to-charge ratios, further increasing the selectivity of the analysis. nih.govazolifesciences.com The advances in HRMS have enabled analysts to capture data that was previously unattainable, allowing for high confidence in analyte identification. nih.gov

Sample Preparation and Extraction Protocols for MOHP Analysis

Effective sample preparation is a critical step in the analytical workflow for MOHP, as it serves to isolate the analyte from the complex sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. sigmaaldrich.comdrawellanalytical.com The choice of extraction technique depends on the nature of the sample matrix (e.g., urine, blood, environmental samples) and the analytical method being employed. labcompare.com

Commonly used extraction techniques for phthalate metabolites include:

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes from liquid samples. sigmaaldrich.comdrawellanalytical.com For urine samples, SPE can effectively remove salts and other polar interferences. chromatographyonline.com Online SPE systems can be coupled directly to LC-MS/MS instruments for automated and high-throughput analysis. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that partitions analytes between two immiscible liquid phases. drawellanalytical.com It can be effective for separating phthalate metabolites from aqueous samples.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to create a cloudy solution, which enhances the extraction efficiency. mui.ac.ir

To avoid contamination, all glassware and laboratory equipment used in the analysis of phthalates must be thoroughly cleaned, for example, by washing with acetone (B3395972) and hexane (B92381) and then baking in an oven. mui.ac.ir

The following table summarizes common sample preparation techniques for MOHP analysis:

TechniquePrincipleApplication
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. sigmaaldrich.comdrawellanalytical.comUrine, water samples chromatographyonline.comresearchgate.net
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids. drawellanalytical.comAqueous samples
Dispersive Liquid-Liquid Microextraction (DLLME) A microextraction technique using a small amount of extraction and disperser solvent. mui.ac.irUrine samples mui.ac.ir

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely utilized and efficient technique for the extraction, concentration, and cleanup of MOHP from liquid samples prior to analysis. sigmaaldrich.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. sigmaaldrich.com Interfering substances can be washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. sigmaaldrich.com This technique is preferred over traditional liquid-liquid extraction due to its higher efficiency, reduced solvent consumption, and potential for automation. sigmaaldrich.com

The selection of the SPE sorbent is critical for achieving acceptable recovery of MOHP. Reversed-phase materials, such as C18-bonded silica, are commonly employed for the extraction of phthalate metabolites from aqueous matrices like urine. sigmaaldrich.commdpi.com The general SPE procedure involves several key steps:

Conditioning: The SPE cartridge is first conditioned, typically with methanol or acetonitrile, to activate the sorbent, followed by an equilibration step with a buffer solution (e.g., sodium acetate) to match the pH of the sample. mdpi.com

Sample Loading: The pre-treated sample is loaded onto the cartridge, where MOHP and other analytes are retained on the solid phase through nonpolar interactions. sigmaaldrich.com

Washing: The cartridge is washed with a solvent, often water, to remove polar, interfering compounds that were not retained. mdpi.com

Elution: The retained MOHP is eluted from the sorbent using a small volume of an organic solvent, such as methanol or acetonitrile, which disrupts the analyte-sorbent interaction. mdpi.com

The choice of SPE cartridge and optimization of parameters like sample pH are crucial for maximizing extraction performance. mdpi.com For instance, studies comparing different SPE cartridges have shown that certain types, like the Sep-Pak C18, can provide superior extraction performance for phthalates under specific pH conditions. mdpi.com

Online vs. Offline Extraction Techniques

Solid-Phase Extraction can be performed using either offline or online configurations, each with distinct advantages and applications in the analysis of MOHP.

Offline SPE is a manual or semi-automated process where the extraction steps are performed separately from the analytical instrument (e.g., LC-MS/MS). uq.edu.au This approach offers flexibility in method development and can handle a wide variety of sample volumes and matrices. However, it is generally more labor-intensive and time-consuming compared to online methods. uq.edu.au

Online SPE integrates the extraction process directly with the chromatographic system, most commonly a High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer. uq.edu.auresearchgate.net In this setup, the sample is automatically loaded onto an SPE cartridge, washed, and the analytes are eluted directly into the HPLC column for separation and detection. nih.gov This automated approach offers several benefits:

Increased Throughput: The automation significantly reduces sample handling and analysis time, allowing for a higher number of samples to be processed. researchgate.net

Reduced Contamination: Minimizing manual steps lowers the risk of sample contamination and analyte loss. nih.gov

Improved Precision: Automation leads to higher reproducibility and precision in results. nih.gov

Lower Solvent Consumption: Online systems typically use smaller volumes of solvents, making the process more environmentally friendly and cost-effective. researchgate.net

Online SPE-LC-MS/MS methods have been successfully developed for the simultaneous analysis of multiple phthalate metabolites, including MOHP, in urine samples, demonstrating high sensitivity and efficiency with minimal sample volume requirements. uq.edu.aunih.gov

Enzymatic Hydrolysis for Conjugated MOHP Metabolites

In the human body, MOHP, like many other metabolites, undergoes Phase II metabolism, where it is conjugated with hydrophilic molecules such as glucuronic acid or sulfate (B86663) to facilitate its excretion in urine. mdpi.com This results in the presence of both "free" MOHP and conjugated forms (MOHP-glucuronide and MOHP-sulfate). To determine the total MOHP concentration, a hydrolysis step is necessary to cleave these conjugates and convert them back to the free form before extraction and analysis. mdpi.comnih.gov

Enzymatic hydrolysis is the most common and specific method for this purpose. researchgate.net The process typically uses enzymes such as β-glucuronidase and arylsulfatase. researchgate.net

β-Glucuronidase: This enzyme specifically cleaves the glucuronide bond. It can be sourced from various organisms, including Escherichia coli (E. coli), bovine liver, and mollusks like Helix pomatia. nih.govresearchgate.net

Arylsulfatase: This enzyme is used to cleave sulfate conjugates. researchgate.net

Often, a preparation from Helix pomatia is used, as it contains both β-glucuronidase and sulfatase activity, allowing for the simultaneous hydrolysis of both types of conjugates. nih.govresearchgate.net The efficiency of the enzymatic reaction is highly dependent on factors such as pH, temperature, enzyme concentration, and incubation time. nih.gov For example, optimal conditions for hydrolysis using a Helix pomatia preparation might involve incubation at a specific temperature (e.g., 37°C or 60°C) and pH (e.g., pH 5.2) for a period ranging from a few hours to overnight. nih.govnih.gov Recombinant enzymes have also shown promise, offering efficient and rapid hydrolysis at lower incubation temperatures compared to enzymes from other sources. mdpi.com

Quantitative Analysis and Method Validation Parameters

The development of a robust analytical method for MOHP requires rigorous validation to ensure that the results are reliable, accurate, and reproducible. Method validation involves assessing several key performance parameters.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. nih.gov

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with accuracy and precision. pharmaspecialists.comloesungsfabrik.de It is the point at which the analytical signal is distinguishable from the background noise. loesungsfabrik.de A common approach to estimate the LOD is to determine the analyte concentration that produces a signal-to-noise (S/N) ratio of 3:1. loesungsfabrik.de

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be measured and quantified with a defined level of accuracy and precision. pharmaspecialists.comajpaonline.com The LOQ represents the practical lower limit for reliable quantification and is often determined as the concentration that yields a signal-to-noise ratio of 10:1. pharmaspecialists.com

For the analysis of MOHP and other phthalate metabolites using sensitive techniques like online SPE-LC-MS/MS, these limits are typically in the low nanogram per milliliter (ng/mL) range. nih.gov The determination of these values is crucial for ensuring the method is suitable for biomonitoring studies where metabolite concentrations can be very low. pharmaspecialists.com

Table 1: Example LOD and LOQ Values for Phthalate Metabolites in Urine using Online SPE-LC-MS/MS This table presents a range of values reported in scientific literature for various phthalate metabolites to illustrate typical method sensitivity. Specific values for MOHP would be determined during method validation.

ParameterReported Range (ng/mL)Reference
Limit of Detection (LOD)0.01 - 0.5 uq.edu.aunih.gov
Limit of Quantification (LOQ)0.07 - 3.1 uq.edu.aunih.gov

Accuracy, Precision, and Recovery Assessments

To ensure the reliability of quantitative data, an analytical method must be assessed for its accuracy, precision, and recovery.

Accuracy: This parameter measures the closeness of a determined value to the true or accepted reference value. ajpaonline.comikev.org It is often evaluated through spike recovery experiments, where a known amount of the analyte (MOHP) is added to a blank matrix (e.g., analyte-free urine) and analyzed. nih.gov The accuracy is then expressed as the percentage of the known amount that is measured by the method. ajpaonline.comnih.gov For bioanalytical methods, accuracy is typically expected to be within ±15-20% of the nominal value. nih.gov

Precision: Precision describes the closeness of agreement between a series of independent measurements of the same sample. ikev.org It reflects the random error of the method and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Intra-day precision (Repeatability): The precision of measurements made within a single day. ikev.org

Inter-day precision (Intermediate Precision): The precision of measurements made on different days, often by different analysts or with different equipment, to assess the method's reproducibility under varying laboratory conditions. ikev.org An RSD of less than 15-20% is generally considered acceptable. researchgate.net

Recovery: In the context of sample preparation, recovery refers to the efficiency of the extraction process. nih.gov It is the percentage of the total analyte present in the original sample that is successfully extracted and available for analysis. nih.gov For online SPE methods, recoveries for phthalate metabolites are often very good, frequently ranging from 83% to 122%. uq.edu.au

Table 2: Typical Method Validation Parameters for Phthalate Metabolite Analysis

ParameterAcceptable RangeReference
Accuracy (% of nominal value)93% - 113% nih.gov
Precision (RSD %)< 22% nih.gov
SPE Recovery (%)83% - 122% uq.edu.au

Isotope Dilution Mass Spectrometry for MOHP Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard technique for achieving the highest level of accuracy and precision in the quantification of analytes like MOHP in complex matrices. wikipedia.org This method is a form of internal standardization where the internal standard is an isotopically labeled version of the analyte itself (e.g., ¹³C- or D-labeled MOHP). researchgate.netwikipedia.org

The principle involves adding a known amount of the labeled internal standard to the sample at the very beginning of the analytical process. wikipedia.org This "spike" is chemically identical to the native (unlabeled) MOHP and therefore behaves identically during all subsequent sample preparation steps, including enzymatic hydrolysis, extraction, and chromatographic separation. ptb.de Any loss of analyte during sample processing will be accompanied by a proportional loss of the labeled standard. ptb.de

The mass spectrometer can differentiate between the native MOHP and the heavier, isotopically labeled standard based on their mass-to-charge ratio. core.ac.uk By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, an accurate quantification of the original MOHP concentration can be achieved. wikipedia.org This ratio is unaffected by variations in sample recovery or matrix effects that can suppress or enhance the instrument's signal. ptb.de The use of IDMS effectively corrects for these potential sources of error, leading to highly reliable and accurate results, with uncertainties that can be reduced to as low as 1%. wikipedia.org

Lack of Specific Data Impedes Comprehensive Report on MOHP Inter-laboratory Harmonization

A thorough investigation into the inter-laboratory harmonization and quality assurance methodologies for Mono-8-hydroxyoctylphthalate (MOHP) has revealed a significant lack of publicly available, detailed data. While broad initiatives for monitoring phthalate metabolites exist, specific results and established programs for MOHP are not readily found in scientific literature or public databases. This data gap prevents a comprehensive analysis as requested.

Efforts to ensure the accuracy and comparability of analytical results across different laboratories are crucial in the field of human biomonitoring. For many chemical compounds, this is achieved through rigorous inter-laboratory comparison studies, proficiency testing (PT) schemes, and the use of certified reference materials (CRMs). These programs help to identify and mitigate analytical variability, ensuring that data from various sources can be reliably compared and interpreted.

One of the most significant initiatives in this area is the European Human Biomonitoring Initiative (HBM4EU). This project has been instrumental in harmonizing biomonitoring efforts across Europe for a range of priority chemicals, including phthalates. The HBM4EU program has established protocols for quality assurance and quality control to ensure the comparability of data from participating laboratories. However, specific reports detailing the outcomes of proficiency testing for MOHP within this program are not publicly accessible. While the project addresses phthalates as a group, the performance of laboratories for individual metabolites like MOHP is not explicitly detailed in the available literature.

Inter-laboratory comparison studies, often referred to as round-robin tests, are a cornerstone of analytical method validation and quality assurance. In these studies, identical samples are sent to multiple laboratories for analysis, and the results are statistically evaluated to assess the level of agreement and identify any systematic biases. Such studies provide valuable data on the reproducibility and reliability of analytical methods. Despite searches for such studies involving MOHP, no specific data sets detailing the number of participating laboratories, the concentration ranges of MOHP tested, or the resulting inter-laboratory coefficients of variation (CV%) could be located.

Certified Reference Materials are another critical component of quality assurance, providing a benchmark against which laboratories can validate their analytical methods. These materials have a precisely known concentration of the target analyte. While isotopically labeled internal standards such as this compound-d4 are commercially available and essential for accurate quantification in mass spectrometry-based methods, comprehensive CRMs for MOHP in relevant biological matrices (e.g., urine) with certified concentration values from national metrology institutes were not prominently identified in the conducted search.

The absence of this specific data for MOHP significantly limits the ability to perform a detailed assessment of the current state of inter-laboratory harmonization for this particular compound. Without access to proficiency testing results or round-robin study data, it is not possible to construct the detailed data tables and in-depth analysis required for a comprehensive article on this topic.

Therefore, while the framework and importance of inter-laboratory harmonization and quality assurance in analytical research are well-established, the specific application and detailed outcomes for this compound remain an area where more public data is needed.

Metabolic Pathways and Biotransformation Mechanisms Leading to and from Mono 8 Hydroxyoctylphthalate Mohp

Precursor Phthalate (B1215562) Esters and Their Initial Hydrolysis to Monoesters

The metabolic journey to MOHP begins with its precursor, di-n-octyl phthalate (DnOP). Following exposure, DnOP undergoes a crucial initial hydrolysis step. This reaction involves the cleavage of one of the two ester linkages in the DnOP molecule, resulting in the formation of mono-n-octyl phthalate (MnOP) and the release of an alcohol molecule. nih.govnih.gov This initial hydrolysis is a critical activation step, as the resulting monoester is often considered more biologically active than the parent diester. nih.gov

This biotransformation is primarily catalyzed by a class of enzymes known as carboxylesterases, which are abundant in various tissues, including the liver and intestines. nih.gov The efficiency of this hydrolysis can be influenced by the structure of the phthalate ester, with some studies suggesting that the length and branching of the alkyl side chains can affect the rate of enzymatic activity.

Oxidative Metabolism of Alkyl Side Chains to Hydroxylated Forms (e.g., MOHP)

Following its formation, MnOP undergoes further metabolism, primarily through the oxidation of its n-octyl side chain. This oxidative process is a key step in the formation of more polar and water-soluble metabolites, facilitating their eventual excretion from the body. One of the significant products of this oxidative metabolism is Mono-8-hydroxyoctylPhthalate (MOHP), where a hydroxyl group is introduced at the eighth carbon atom of the octyl chain. nih.gov This specific type of oxidation, occurring at the terminal carbon of the alkyl chain, is known as ω-oxidation.

Cytochrome P450 Enzyme Involvement in MOHP Formation

The hydroxylation of the alkyl side chain of MnOP to form MOHP is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.gov These heme-containing monooxygenases are central to the metabolism of a vast array of foreign compounds, including drugs and environmental chemicals. Specifically, the ω-oxidation of fatty acids and similar aliphatic chains is a known function of certain CYP isoforms, particularly those belonging to the CYP4 family. While the specific CYP isoforms responsible for the 8-hydroxylation of MnOP have not been definitively identified in all species, the general mechanism involves the activation of molecular oxygen and its insertion into the C-H bond at the terminal methyl group of the octyl chain. wikipedia.orgnih.gov The efficiency and regioselectivity of this hydroxylation can vary between different CYP isoforms and species.

In Vitro Metabolic Incubation Models for MOHP Biotransformation

The study of MOHP formation and its subsequent metabolism has been facilitated by the use of in vitro models, which allow for the investigation of specific metabolic pathways under controlled laboratory conditions. A commonly used model is the incubation of the precursor compound, DnOP or MnOP, with liver microsomes. nih.gov Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, including cytochrome P450s.

Studies using rat liver microsomes have demonstrated the in vitro conversion of DnOP to MnOP and the subsequent formation of hydroxylated metabolites, including isomers of mono-hydroxy-n-octyl phthalate (MHOP), which would include MOHP. nih.gov These in vitro systems are invaluable for identifying potential metabolites, elucidating metabolic pathways, and assessing the kinetic parameters of the enzymatic reactions involved.

Below is a table summarizing the findings from a representative in vitro study on DnOP metabolism.

PrecursorIncubation SystemKey Metabolites DetectedReference
Di-n-octyl phthalate (DnOP)Rat Liver MicrosomesMono-n-octyl phthalate (MnOP), Mono-hydroxy-n-octyl phthalate (MHOP) isomers, Phthalic Acid nih.gov
Mono-n-octyl phthalate (MnOP)Rat Liver MicrosomesMono-hydroxy-n-octyl phthalate (MHOP) isomers, Phthalic Acid nih.gov

Further Metabolism of MOHP: Formation of Oxo- and Carboxy-Metabolites

The metabolic cascade does not necessarily end with the formation of MOHP. The newly introduced hydroxyl group can be further oxidized to form an aldehyde, which is then rapidly converted to a carboxylic acid. This process leads to the formation of carboxy-metabolites. nih.gov In the case of DnOP metabolism, several oxidative metabolites with carboxyl groups have been identified in urine, such as mono-(3-carboxypropyl) phthalate (MCPP), which is a major metabolite in rats. nih.govnih.gov

Furthermore, the hydroxyl group of MOHP can also be oxidized to a ketone, resulting in the formation of an oxo-metabolite, such as mono-oxo-n-octyl phthalate (MOOP). nih.gov The formation of these oxo- and carboxy-metabolites represents a continuation of the detoxification process, further increasing the polarity and water solubility of the compounds, thereby preparing them for elimination.

Conjugation Pathways: Glucuronidation of MOHP

To facilitate their excretion from the body, MOHP and its subsequent oxo- and carboxy-metabolites can undergo a phase II conjugation reaction known as glucuronidation. nih.govnih.gov This process involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the metabolite. The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. nih.gov

Comparative Metabolic Studies of MOHP with Structurally Similar Phthalate Metabolites

The metabolic fate of DnOP and its metabolites, including MOHP, can be better understood through comparative studies with other structurally similar phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP). Both DnOP and DEHP are eight-carbon phthalates, but the branched side chain of DEHP leads to different metabolic profiles compared to the straight-chain of DnOP.

Studies have shown that the urinary metabolite profiles of individuals exposed to different phthalates can vary significantly. For example, in rats, the major urinary metabolite of DnOP is MCPP, a carboxy-metabolite, whereas for DEHP, a different set of oxidative metabolites are more prominent. nih.govnih.gov These differences are likely due to the influence of the alkyl chain structure on the substrate specificity of the metabolizing enzymes, including the cytochrome P450s and UGTs.

Comparative in vitro studies have also highlighted species-specific differences in the metabolism of various phthalates. nih.gov For instance, the rate of hydrolysis and subsequent oxidation can differ between rodents and primates, which has important implications for extrapolating toxicological data from animal models to humans. Understanding these comparative metabolic pathways is crucial for accurately assessing the potential health risks associated with exposure to different phthalate esters.

Phthalate EsterPrimary MonoesterMajor Oxidative Metabolites in RatsKey Metabolic DifferencesReference
Di-n-octyl phthalate (DnOP)Mono-n-octyl phthalate (MnOP)Mono-(3-carboxypropyl) phthalate (MCPP), MHOP isomers, MOOP isomersStraight alkyl chain leads to ω- and subsequent β-oxidation. nih.gov
Di(2-ethylhexyl) phthalate (DEHP)Mono(2-ethylhexyl) phthalate (MEHP)Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)Branched alkyl chain leads to oxidation at different positions. nih.gov

Biomonitoring Methodologies for Assessing Mono 8 Hydroxyoctylphthalate Mohp in Biological Matrices

Selection and Utility of MOHP as a Biomarker in Research

Mono-8-hydroxyoctyl phthalate (B1215562) (MOHP) is a metabolite of the parent compound di(n-octyl)phthalate (DNOP). In the field of human biomonitoring, the metabolites of phthalates are often preferred for assessing exposure over the parent compounds themselves. This preference is due to the rapid metabolism of phthalate diesters within the human body into their monoester and subsequent oxidative metabolites. nih.govnih.gov Measuring these metabolites in biological matrices like urine provides an integrated picture of exposure from various sources and routes. The difficulty in preventing contamination from parent phthalates during sample collection and analysis further supports the use of metabolites as more reliable biomarkers. researchgate.net

MOHP, a product of the oxidative metabolism of DNOP, serves as a specific biomarker for exposure to this particular phthalate. While other metabolites like mono-n-octyl phthalate (MnOP) are also indicators of DNOP exposure, the analysis of multiple metabolites can provide a more comprehensive assessment. nih.gov The selection of MOHP in research studies is driven by the need for sensitive and specific indicators of human exposure to DNOP. Its presence and concentration in biological samples directly correlate with the body's intake and processing of the parent compound, making it a valuable tool in epidemiological and exposure assessment studies.

Design of Biomonitoring Studies for MOHP Detection

Biomonitoring studies designed to detect MOHP and other phthalate metabolites often employ either cross-sectional or longitudinal study designs.

Cross-sectional studies analyze data from a population at a single point in time. researchgate.netnih.gov These studies are useful for determining the prevalence of MOHP in a population and identifying potential associations between exposure levels and various demographic or health factors. researchgate.netnih.gov They are generally less expensive and time-consuming to conduct, providing a valuable "snapshot" of exposure. nih.gov An example of a large-scale cross-sectional study is the National Health and Nutrition Examination Survey (NHANES), which collects biomonitoring data for a wide range of environmental chemicals, including phthalate metabolites, from a representative sample of the U.S. population. nih.govnih.gov However, a limitation of cross-sectional studies is their inability to establish a temporal relationship between exposure and health outcomes. researchgate.net

Longitudinal studies , in contrast, follow the same individuals over a period of time, collecting data at multiple intervals. This design allows researchers to assess changes in MOHP levels within individuals and to better understand the temporal relationship between exposure and potential health effects. While more resource-intensive, longitudinal studies can provide more robust evidence for causal inference than cross-sectional designs. nih.gov

The choice between a cross-sectional and a longitudinal design depends on the specific research question, available resources, and the need to establish temporality.

The accurate measurement of MOHP in biomonitoring studies is highly dependent on proper sample collection and storage procedures. Urine is the most commonly used biological matrix for assessing phthalate metabolite concentrations due to its non-invasive collection and the fact that phthalate metabolites are primarily excreted through this route. nih.gov

Urine Sample Collection:

Clean-catch, midstream specimens are preferred to minimize external contamination. umich.edulabcorp.com

For 24-hour urine collections, it is crucial to discard the first-morning void and then collect all subsequent urine for the next 24 hours. umich.eduwardelab.com

The use of appropriate collection containers is essential. If preservatives are required, they should be added to the container before collection begins. labcorp.comnih.gov

Serum Sample Collection:

When collecting blood for serum analysis, it is important to allow the blood to clot for at least 30 minutes before centrifugation to separate the serum. wardelab.com

Care must be taken to avoid hemolysis (the breakdown of red blood cells), as this can interfere with test results. labcorp.com

While less common for phthalate metabolite analysis than urine, serum can provide valuable information. Studies have shown that the glucuronide-bound conjugates of some phthalate oxidative metabolites are the predominant form in both urine and serum. nih.gov

Sample Storage:

Immediately after collection, urine samples should be cooled and, for short-term storage (up to two weeks), kept at 4°C. researchgate.net

For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to ensure the stability of the analytes. researchgate.net

Specimens that are sensitive to light should be collected in dark containers or wrapped in foil to prevent degradation. umich.edu

Adherence to these standardized protocols is critical for maintaining the integrity of the samples and ensuring the reliability of the biomonitoring data.

Challenges in Biomonitoring Data Interpretation for MOHP Comparability

Interpreting and comparing MOHP data across different biomonitoring studies presents several challenges. A significant issue is the heterogeneity in methodologies used across studies. semanticscholar.orgmdpi.com Differences in study design, sample collection and handling procedures, and analytical methods can all contribute to variability in results, making direct comparisons difficult. semanticscholar.orgnih.gov

For instance, variations in the timing of sample collection can influence the measured concentrations of phthalate metabolites, which have short half-lives. A systematic review of occupational exposure to phthalates highlighted the need for a more uniform approach to sampling timing to improve comparability between studies. nih.gov

Addressing these challenges requires a concerted effort toward the harmonization of biomonitoring protocols, including standardized methods for sample collection, analysis, and data reporting. Initiatives like the European Human Biomonitoring Initiative (HBM4EU) aim to coordinate and harmonize these practices across different countries to improve data comparability and facilitate a more comprehensive assessment of chemical exposures and their potential health impacts. mdpi.com

Advancements in High-Throughput Biomonitoring of MOHP and Co-Occurring Metabolites

Recent years have seen significant advancements in analytical techniques that allow for the high-throughput biomonitoring of MOHP and other co-occurring phthalate metabolites. These methods are essential for large-scale epidemiological studies that require the analysis of a large number of samples in a cost-effective and timely manner.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of phthalate metabolites in biological samples. researchgate.netaxispharm.com This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple metabolites in a single analytical run. axispharm.com

To further increase throughput, on-line solid-phase extraction (SPE) methods have been developed and integrated with LC-MS/MS systems. This automation of the sample preparation process significantly reduces the time and labor required for analysis. For example, an optimized SPE method was shown to process 40 samples and 8 calibrators in just 30 minutes, with limits of detection in the range of 0.05-0.2 ng/mL for various phthalate metabolites. researchgate.net

These high-throughput methods not only enable the efficient analysis of large sample sets but also facilitate the investigation of complex mixtures of environmental chemical exposures. By measuring a wide range of metabolites simultaneously, researchers can better understand the combined effects of multiple phthalate exposures and their potential interactions within the body.

Methodological Frameworks for Exposure Assessment Research Incorporating Mono 8 Hydroxyoctylphthalate Mohp Data

Integration of Biomonitoring Data into Exposure Assessment Models

Biomonitoring, which involves measuring chemicals or their metabolites in human specimens like urine, offers a direct and integrative assessment of exposure from all sources and routes. nih.govnih.gov Unlike indirect methods that rely on external measurements (e.g., in air, food, or consumer products) and assumptions about intake, biomonitoring data for metabolites like MOHP reflect the actual amount of the parent compound that has been absorbed and metabolized by the body. nih.gov

The integration of MOHP biomonitoring data into exposure assessment models is crucial for several reasons:

Accuracy: It provides a more accurate representation of an individual's internal dose, accounting for variability in exposure pathways and individual metabolic differences. nih.gov

Comprehensive Measurement: Urinary concentrations of phthalate (B1215562) metabolites are an integrative measure of exposure from multiple sources, including diet, dermal contact, and inhalation. nih.govnih.gov

Validation of Indirect Models: Biomonitoring data can be used to validate and refine the estimates derived from indirect exposure models, which often rely on assumptions about product use and environmental concentrations.

Exposure models that incorporate MOHP data can help establish baseline exposure levels within a population, identify highly exposed subgroups, and track exposure trends over time. National biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, collect data on various phthalate metabolites, which can then be used by researchers to develop and calibrate these exposure models. dphen1.com

Source Apportionment Methodologies for MOHP Precursors

Source apportionment aims to identify and quantify the contributions of various sources to an individual's total exposure to the parent compounds of MOHP. While biomonitoring confirms exposure, it does not, by itself, identify the specific sources. researchgate.net Methodologies to trace the precursors of MOHP often involve a combination of environmental monitoring, questionnaire data, and statistical modeling.

Key approaches include:

Environmental Sampling and Analysis: This involves measuring the concentration of parent phthalates in various media known to be sources of exposure. Food is recognized as a major source for high-molecular-weight phthalates, while dust and consumer products are also significant contributors. researchgate.net

Dietary Assessment: Since diet is a primary exposure pathway, detailed food diaries and duplicate diet studies are used to correlate the consumption of specific food items with urinary MOHP levels. researchgate.net

Receptor Modeling: Statistical models, such as Positive Matrix Factorization (PMF) and Chemical Mass Balance (CMB), which are often used in air quality research, can be adapted to analyze patterns of phthalate metabolite concentrations. riurbans.eudntb.gov.ua By examining the ratios of different metabolites in urine, researchers can identify exposure profiles or "fingerprints" that may be characteristic of specific sources or behaviors.

Correlation Studies: Researchers can analyze correlations between urinary MOHP concentrations and information gathered from questionnaires about product use, housing characteristics, and lifestyle factors to pinpoint significant exposure sources. researchgate.net For example, a significant association between the concentrations of parent phthalates on handwipes and their corresponding metabolites in urine has been observed, suggesting that dermal absorption is an important exposure pathway. mdpi.com

These methodologies help to build a comprehensive picture of how individuals are exposed, which is essential for developing effective strategies to reduce exposure.

Methodological Comparison of Indirect and Biomonitoring-Based Exposure Assessment for Phthalates

The assessment of exposure to phthalates, including the precursors of MOHP, can be broadly categorized into two approaches: indirect assessment and biomonitoring-based assessment. Each has distinct advantages and limitations.

Indirect exposure assessment involves estimating exposure by measuring the concentration of a chemical in various environmental media (food, water, air, dust) and combining this with data on human behavior (e.g., dietary habits, product use) to calculate an estimated daily intake. nih.gov

Biomonitoring-based exposure assessment involves the direct measurement of a biomarker of exposure, such as MOHP, in a biological matrix like urine. dphen1.com This provides a measure of the internal dose after the chemical has been absorbed and metabolized. nih.gov

The table below provides a methodological comparison of these two approaches for phthalates.

FeatureIndirect Exposure AssessmentBiomonitoring-Based Exposure Assessment
Primary MetricEstimated External Dose/IntakeMeasured Internal Dose (Biomarker Concentration)
Data SourcesEnvironmental concentrations (food, air, dust), product use surveys, food consumption databases. nih.govDirect measurement of metabolites (e.g., MOHP) in urine or other biological samples. dphen1.com
Key AdvantageCan identify and quantify contributions from specific sources and pathways. researchgate.netProvides an integrated measure of exposure from all sources and routes, accounting for individual differences in absorption and metabolism. nih.govnih.gov
Key LimitationProne to uncertainty and potential inaccuracies due to assumptions about intake, exposure frequency, and bioavailability.Does not typically identify the specific source or timing of exposure. researchgate.net
Temporal ResolutionCan estimate long-term average exposure.Reflects recent exposure due to the short half-life of most phthalate metabolites. nih.gov
Contamination IssuesSample contamination with parent phthalates can be a significant issue during collection and analysis of environmental media.Measuring metabolites like MOHP minimizes the risk of contamination, as these are formed in the body and are not present in the external environment. dphen1.com

Environmental Occurrence Research Methodologies for Mono 8 Hydroxyoctylphthalate Mohp

Analytical Approaches for MOHP Detection in Environmental Compartments

The detection of MOHP and other phthalate (B1215562) metabolites in environmental samples is challenging due to their typically low concentrations and the complexity of the sample matrices. Analytical methods must be highly sensitive and selective. The most common and effective approaches involve chromatographic techniques coupled with mass spectrometry.

Water and sediment are significant sinks for phthalates and their metabolites. nih.gov The analysis of these matrices involves several key steps from sample collection to final quantification.

Sample Preparation:

Extraction: For water samples, solid-phase extraction (SPE) is a widely used technique to isolate and pre-concentrate target analytes like MOHP from the water matrix. For sediment, pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with organic solvents are common methods to extract the compounds from the solid matrix.

Cleanup: After extraction, a cleanup step is often necessary to remove interfering substances. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction cartridges with different sorbents.

Instrumental Analysis:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a preferred method for analyzing polar metabolites like MOHP. Reversed-phase liquid chromatography is used to separate the compounds, which are then detected by a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar metabolites, GC-MS can be used after a derivatization step. Derivatization converts the polar hydroxyl and carboxyl groups of MOHP into less polar, more volatile derivatives suitable for gas chromatography. researchgate.net

The table below summarizes typical analytical methods for phthalate metabolites in aqueous and solid environmental samples.

ParameterWater Sample AnalysisSediment Sample Analysis
Extraction Method Solid-Phase Extraction (SPE)Pressurized Liquid Extraction (PLE), Soxhlet, Ultrasonic Extraction
Cleanup Method SPE Cleanup, Liquid-Liquid PartitioningGel Permeation Chromatography (GPC), SPE Cleanup
Primary Analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS
Derivatization Not typically required for LC-MS/MSOften required for GC-MS analysis

Indoor environments can have higher concentrations of phthalates compared to outdoor air due to emissions from consumer products. cdc.gov MOHP can be present in the air, either in the gas phase or adsorbed to airborne particulate matter and settled dust.

Sample Collection:

Air Sampling: Active air sampling involves drawing a known volume of air through a sorbent tube or a filter (e.g., glass fiber or quartz fiber filter) to capture both gaseous and particulate-phase compounds. sgs.comwho.int Passive air samplers can also be deployed for long-term monitoring.

Dust Sampling: Settled dust can be collected from surfaces using specialized vacuums with sample collection bags or by wiping a defined area. envirobiomics.com Using dust as a passive sampler can provide additional information on long-term indoor pollution. mdpi.com

Sample Processing and Analysis:

Extraction: Filters and sorbent tubes are typically extracted using an organic solvent. For dust samples, ultrasonic-assisted extraction is commonly employed.

Analysis: The extracts are analyzed using GC-MS or LC-MS/MS. researchgate.net For volatile and semi-volatile compounds in air samples, automated thermal desorption (ATD) coupled with GC-MS is an efficient technique that avoids the use of solvents. mdpi.com

MethodDescriptionTarget PhaseCommon Analytical Finish
Active Air Sampling Air is pumped through a filter and/or sorbent tube.Gaseous and ParticulateThermal Desorption-GC-MS, Solvent Extraction-LC-MS/MS
Passive Dust Sampling Settled dust is collected from surfaces over time.ParticulateSolvent Extraction-GC-MS or LC-MS/MS

Research on Environmental Formation and Transformation Pathways of MOHP

MOHP is not produced commercially; it is formed in the environment through the transformation of its precursor, DEHP. nih.gov Research into these pathways is essential for understanding the environmental fate of the parent compound and the occurrence of its metabolites.

The primary formation pathway involves the biological degradation of DEHP. In various environmental systems, microorganisms play a key role in this process. cdc.gov The transformation generally occurs in a two-step process:

Hydrolysis to Primary Metabolite: DEHP is first hydrolyzed by microbial enzymes (esterases) to form mono-(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. cdc.govresearchgate.net

Oxidation to Secondary Metabolites: The primary metabolite, MEHP, is then subject to further oxidation. The alkyl side chain of MEHP is hydroxylated, leading to the formation of several oxidized metabolites, including mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and other hydroxylated forms that fall under the general description of MOHP. nih.gov This oxidation makes the molecule more water-soluble and facilitates further degradation.

This metabolic route is a critical detoxification pathway in many organisms and a key transformation process in soil and sediment. researchgate.net

Methodologies for Investigating Environmental Distribution and Fate of MOHP Precursors

To understand the occurrence of MOHP, it is imperative to study the environmental behavior of its precursor, DEHP. cdc.gov The distribution and fate of DEHP are governed by its physicochemical properties and local environmental conditions. cdc.gov

Key Physicochemical Properties of DEHP: DEHP is a colorless, oily liquid with very low water solubility and low vapor pressure. nih.gov Its high octanol-water partition coefficient (Kow) indicates a strong tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water. nih.gov This property is a primary driver of its environmental distribution.

PropertyValue/DescriptionImplication for Environmental Fate
Water Solubility Very LowLimited transport in dissolved phase in water.
Vapor Pressure LowDoes not readily evaporate into the atmosphere. nih.gov
Log Kow HighStrong sorption to soil, sediment, and sludge; potential for bioconcentration. nih.govcdc.gov
Persistence Moderately PersistentDoes not break down easily in deep soil or anaerobic sediments but can be biodegraded under aerobic conditions. dcceew.gov.auepa.gov

Methodologies for Fate and Distribution Studies:

Environmental Monitoring: Systematic sampling and analysis of various environmental media (air, water, soil, sediment, biota) are conducted to determine the concentrations and spatial distribution of DEHP. dcceew.gov.au This data helps identify sources, transport pathways, and environmental sinks.

Microcosm and Mesocosm Studies: Controlled laboratory (microcosm) or larger-scale outdoor (mesocosm) experiments are used to study the fate of DEHP under specific environmental conditions. nih.gov These studies can measure rates of degradation (biotic and abiotic), sorption to sediments, and uptake by organisms, providing critical data for environmental fate models.

Computer Modeling: Environmental fate models use the physicochemical properties of DEHP along with environmental parameters (e.g., river flow, soil type, temperature) to predict its distribution and persistence in the environment. These models help to estimate the potential for DEHP to reach sensitive ecosystems and transform into metabolites like MOHP.

Research indicates that a significant portion of DEHP released into the environment will ultimately reside in terrestrial soil (around 42.8%) and aquatic sediments (around 40%). dcceew.gov.au These compartments, therefore, represent key locations for the transformation of DEHP into MOHP and other metabolites.

Emerging Research Directions and Methodological Innovations in Mono 8 Hydroxyoctylphthalate Mohp Studies

Development of Novel Spectroscopic and Electrochemical Detection Techniques for MOHP

The detection of Mono-8-hydroxyoctylPhthalate (MOHP) and other phthalate (B1215562) metabolites is crucial for assessing human exposure and understanding their environmental distribution. Traditional analytical methods, while reliable, can be time-consuming and require sophisticated laboratory equipment. Consequently, research is increasingly focused on developing novel, rapid, and sensitive detection techniques.

Spectroscopic Techniques:

Recent advancements in spectroscopy offer promising avenues for the detection of environmental contaminants. While specific applications for MOHP are still emerging, techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Fluorescence Spectroscopy are being explored for other phthalates and could be adapted for MOHP. SERS, for instance, can provide highly specific molecular fingerprints, enabling the identification of target analytes even in complex matrices. The development of novel SERS substrates with enhanced signal amplification could lead to highly sensitive and selective methods for MOHP detection.

Electrochemical Detection Techniques:

Electrochemical sensors are gaining significant attention due to their potential for portability, high sensitivity, and real-time analysis. mdpi.com These sensors operate by converting the interaction between the target analyte and a biorecognition element into a measurable electrical signal. For MOHP, this could involve the development of immunosensors or aptasensors.

Immunosensors: These sensors would utilize antibodies specific to MOHP. The binding of MOHP to these antibodies, immobilized on an electrode surface, would trigger a change in the electrochemical signal.

Aptasensors: These employ aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. An aptamer selected for MOHP could be integrated into an electrochemical sensor platform.

The performance of these sensors can be significantly enhanced by incorporating nanomaterials. For example, gold nanoparticles and carbon nanotubes can be used to modify electrode surfaces, increasing their surface area and improving their electrical conductivity, which in turn enhances the sensitivity and limit of detection. mdpi.com A low-cost microfluidic electrochemical impedimetric sensor has been successfully developed for nitrate detection, demonstrating the potential for similar platforms for environmental monitoring of compounds like MOHP. rsc.org

Sensor TypeBiorecognition ElementPrinciplePotential Advantages for MOHP Detection
ImmunosensorAntibodyMeasures change in electrical signal upon antigen-antibody binding.High specificity and sensitivity.
AptasensorAptamerMeasures change in electrical signal upon aptamer-target binding.High stability, ease of synthesis, and modification.

In Silico Modeling and Predictive Methodologies for MOHP Biotransformation and Environmental Fate

In silico modeling and predictive methodologies are becoming indispensable tools in toxicology and environmental science. These computational approaches can forecast the biotransformation and environmental fate of chemicals like MOHP, reducing the need for extensive and costly experimental studies.

Predicting Biotransformation:

The biotransformation of MOHP in the human body is a key factor in determining its potential toxicity. In silico models can predict the metabolic pathways of MOHP by simulating the enzymatic reactions it may undergo. Tools like the BioTransformer 3.0 web server can predict the metabolic products of small molecules in various biological systems by combining machine learning with rule-based systems. nih.gov For MOHP, these models could identify potential phase I and phase II metabolites, providing insights into its metabolic profile and potential for bioaccumulation or detoxification. Such predictions are valuable for guiding targeted analytical studies to confirm the presence of these metabolites in biological samples.

Predicting Environmental Fate:

The environmental fate of MOHP, including its persistence, distribution, and degradation, can also be predicted using computational models. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. QSARs establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. For MOHP, QSAR models could predict properties such as:

Biodegradability: Whether the compound is likely to be broken down by microorganisms in the environment.

Soil Sorption Coefficient (Koc): The tendency of the compound to bind to soil and sediment.

Bioaccumulation Factor (BCF): The potential for the compound to accumulate in living organisms.

Several platforms, such as the one developed by de la Cruz et al., merge computational methods to predict both biodegradability and toxicity, offering a comprehensive risk assessment for chemicals. nih.gov These predictive tools can be instrumental in prioritizing chemicals for further testing and in developing strategies to mitigate their environmental impact. Machine learning models are also being increasingly used to predict the health risks associated with environmental factors. researchgate.net

Modeling ApproachApplication to MOHPPredicted Outcomes
Biotransformation Modeling (e.g., BioTransformer)Prediction of metabolic pathways.Identification of potential phase I and phase II metabolites.
QSAR ModelsPrediction of environmental behavior.Biodegradability, soil sorption, bioaccumulation potential.
Integrated Fate and Toxicity ModelsComprehensive risk assessment.Prognosis of environmental persistence and biological toxicity.

Integration of Multi-Omics Technologies in MOHP Metabolic Research

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of how biological systems respond to chemical exposures. Integrating these different "omics" layers provides a holistic view of the metabolic perturbations caused by compounds like MOHP.

Research on the effects of phthalates has begun to leverage these powerful approaches. For example, a multi-omics analysis of the response of HepaRG cells to co-exposure to phthalates and heavy metals revealed significant disturbances in the urea cycle and choline metabolism. nih.govresearchgate.net This study integrated transcriptomics and proteomics data to identify changes in the expression levels of key enzymes involved in these pathways. nih.gov

Another study utilized a combination of biochemical and multi-omics analyses to investigate the degradation of benzyl butyl phthalate (BBP) by a bacterial strain. nih.gov This research combined whole-genome analysis, transcriptomics, and proteomics to identify the catabolic genes and enzymes responsible for breaking down the plasticizer. nih.gov

For MOHP, a multi-omics approach could be employed to:

Identify Biomarkers of Exposure: Metabolomic profiling of urine or blood samples could identify specific metabolites or metabolic signatures associated with MOHP exposure.

Elucidate Mechanisms of Toxicity: By integrating transcriptomic, proteomic, and metabolomic data, researchers can identify the key molecular pathways that are disrupted by MOHP, providing insights into its mechanisms of action.

Understand Individual Susceptibility: Genomic information can be integrated to explore how genetic variations may influence an individual's metabolism of MOHP and their susceptibility to its adverse effects.

The integration of these high-dimensional datasets requires sophisticated bioinformatic tools and a systems biology approach to unravel the complex interactions between genes, proteins, and metabolites in response to MOHP exposure.

Omics TechnologyInformation ProvidedApplication in MOHP Research
Genomics Genetic variations and predispositions.Identifying genetic factors influencing MOHP metabolism and susceptibility.
Transcriptomics Gene expression changes in response to exposure.Understanding the cellular response to MOHP at the transcriptional level.
Proteomics Protein expression and post-translational modifications.Identifying proteins and pathways directly affected by MOHP.
Metabolomics Changes in the profile of small-molecule metabolites.Discovering biomarkers of MOHP exposure and its metabolic effects.

Standardization and Harmonization of MOHP Research Protocols Across Disciplines

To ensure the comparability and reliability of data from different studies on MOHP, the standardization and harmonization of research protocols are essential. This applies to all aspects of the research process, from sample collection and analysis to data reporting and interpretation.

Analytical Methods:

The accurate quantification of MOHP in various matrices, such as urine, blood, and environmental samples, is fundamental. While standardized methods for many phthalate metabolites have been established by organizations like the Centers for Disease Control and Prevention (CDC), it is crucial to validate and harmonize these methods specifically for MOHP. cdc.gov This includes:

Standard Operating Procedures (SOPs): Detailed protocols for sample preparation, extraction, and analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Quality Control and Quality Assurance: The use of certified reference materials and participation in inter-laboratory comparison studies to ensure the accuracy and precision of measurements. oup.comscispace.com

Reporting Units: Consistent use of units and correction for urinary dilution (e.g., using creatinine levels) to allow for meaningful comparisons across studies.

Exposure Assessment and Biomonitoring:

Harmonized protocols for human biomonitoring studies are needed to obtain comparable data on MOHP exposure levels in different populations. This involves standardizing questionnaires for collecting demographic and lifestyle information, as well as protocols for the timing and collection of biological samples.

Toxicological Studies:

In both in vitro and in vivo toxicological studies, standardized protocols are necessary to assess the potential health effects of MOHP. This includes the use of well-characterized cell lines or animal models, consistent exposure doses and durations, and a common set of endpoints to be evaluated.

The development and adoption of harmonized protocols for MOHP research will facilitate data sharing and integration, leading to a more robust understanding of its exposure, metabolism, and potential health risks. This collaborative effort across different disciplines is crucial for informing public health policies and regulatory decisions.

Area of ResearchKey Aspects for StandardizationImportance of Harmonization
Analytical Chemistry Sample preparation, analytical techniques, quality control.Ensures accurate and comparable measurement of MOHP levels.
Epidemiology Study design, questionnaire administration, sample collection.Allows for pooling of data and comparison of exposure across populations.
Toxicology Cell models, animal models, exposure conditions, endpoints.Facilitates the comparison of toxicological findings and risk assessment.

Q & A

Q. What analytical methods are recommended for detecting M8HOP in biological samples?

M8HOP can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to correct for matrix effects. Sample preparation typically involves enzymatic deconjugation (e.g., β-glucuronidase treatment) to release metabolites from urine or serum . Validation should include recovery rates (85–110%) and limits of detection (LODs) <0.1 ng/mL, as outlined in protocols for phthalate metabolite analysis .

Q. What are the critical steps in standardizing sample preparation for M8HOP in epidemiological studies?

Key steps include:

  • Creatinine normalization to adjust for urine dilution .
  • Cold-chain storage (≤−20°C) to prevent degradation .
  • Use of blank controls to assess contamination during handling .
  • Reporting values below LOD as LOD/√2 to minimize bias .

Q. How should researchers mitigate cross-contamination during laboratory analysis of M8HOP?

Implement strict protocols:

  • Use glassware instead of plastic to avoid phthalate leaching .
  • Conduct batch-specific blanks to monitor background levels .
  • Apply NIOSH/MSHA-certified respirators and chemical-resistant gloves during handling to reduce exogenous exposure .

Advanced Research Questions

Q. How can conflicting data on M8HOP’s endocrine-disrupting effects be resolved?

Contradictions often arise from:

  • Dose-response variability : Low-dose effects may not follow linear models, requiring non-monotonic statistical approaches .
  • Cumulative exposure : Assess co-exposure to other phthalates (e.g., DEHP, MEHP) using hazard indices .
  • Epigenetic modifiers : Evaluate DNA methylation patterns (e.g., CpG sites in steroidogenic genes) to identify mechanistic links .

Q. What experimental designs are optimal for evaluating M8HOP’s transgenerational toxicity?

  • Animal models : Use multi-generational rodent studies with gestational exposure windows (e.g., GD8–GD15) .
  • Endpoints : Measure ovarian follicle counts (histology) or sperm motility (CASA) in F1–F3 offspring .
  • Statistical power : Include ≥30 litters/group to account for intra-litter variability .

Q. How do researchers address confounding variables in epidemiological studies linking M8HOP to obesity?

  • Covariate adjustment : Include BMI, diet (phthalate-rich food intake), and socioeconomic status .
  • Sensitivity analysis : Stratify by sex and puberty stage due to hormone-dependent effects .
  • Mediation analysis : Test if effects are direct or via leptin/adiponectin pathways .

Methodological Challenges & Solutions

Q. Why do M8HOP levels vary widely between studies, and how can this be minimized?

Variability sources include:

  • Temporal fluctuations : Collect 24-hour urine instead of spot samples .
  • Geographic differences : Standardize sampling regions with similar industrial/consumer phthalate use .
  • Analytical variability : Inter-laboratory calibration using certified reference materials (e.g., NIST SRM 3672) .

Q. What statistical approaches are recommended for analyzing non-linear relationships in M8HOP toxicity?

  • Generalized additive models (GAMs) to capture threshold effects .
  • Weighted quantile sum (WQS) regression for assessing phthalate mixtures .
  • Bayesian hierarchical models to integrate in vitro and in vivo data .

Data Gaps & Future Research Directions

  • Metabolite interactions : Investigate synergistic effects of M8HOP with oxidative metabolites (e.g., 5-OH-MEHP) .
  • Omics integration : Combine metabolomics (untargeted LC-MS) and transcriptomics (RNA-seq) to identify novel pathways .
  • Longitudinal cohorts : Track M8HOP exposure from gestation to adolescence to assess critical windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.